N-((1r,4r)-4-((4,6-dimethylpyrimidin-2-yl)oxy)cyclohexyl)-5-methylisoxazole-4-carboxamide
描述
属性
IUPAC Name |
N-[4-(4,6-dimethylpyrimidin-2-yl)oxycyclohexyl]-5-methyl-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O3/c1-10-8-11(2)20-17(19-10)23-14-6-4-13(5-7-14)21-16(22)15-9-18-24-12(15)3/h8-9,13-14H,4-7H2,1-3H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTFANLRJHGIIIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)OC2CCC(CC2)NC(=O)C3=C(ON=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
N-((1R,4R)-4-((4,6-dimethylpyrimidin-2-yl)oxy)cyclohexyl)-5-methylisoxazole-4-carboxamide is a synthetic organic compound that has garnered attention due to its potential biological activities. This article explores its biological activity, synthesis, structure-activity relationships, and relevant case studies.
Structural Characteristics
The compound features a complex structure that includes:
- Cyclohexyl group : Provides hydrophobic characteristics.
- Dimethylpyrimidinyl moiety : Suggests potential interactions with biological targets.
- Isoxazole ring : A heterocyclic structure that contributes to the compound's reactivity and biological properties.
The molecular formula is , with a molecular weight of 340.4 g/mol .
Synthesis
The synthesis of N-((1R,4R)-4-((4,6-dimethylpyrimidin-2-yl)oxy)cyclohexyl)-5-methylisoxazole-4-carboxamide typically involves several key steps:
- Formation of the isoxazole ring : This can be achieved through cyclization reactions involving appropriate precursors.
- Attachment of the cyclohexyl and pyrimidinyl groups : These steps may utilize coupling reactions that enhance the yield and purity of the final product.
- Purification : Techniques such as recrystallization or chromatography are often employed to isolate the desired compound.
Anticancer Properties
Research indicates that N-((1R,4R)-4-((4,6-dimethylpyrimidin-2-yl)oxy)cyclohexyl)-5-methylisoxazole-4-carboxamide exhibits significant anticancer activity. In vitro studies have shown that this compound can inhibit the growth of various tumor cell lines. It has been particularly effective against cells expressing specific oncogenes, suggesting a targeted mechanism of action .
Anti-inflammatory Effects
The compound also demonstrates anti-inflammatory properties. Studies have indicated that it can reduce inflammatory markers in cellular models, potentially through inhibition of pro-inflammatory cytokines. This activity may be beneficial in treating conditions characterized by chronic inflammation .
Enzyme Inhibition
N-((1R,4R)-4-((4,6-dimethylpyrimidin-2-yl)oxy)cyclohexyl)-5-methylisoxazole-4-carboxamide has been evaluated for its ability to inhibit enzymes such as acetylcholinesterase (AChE). This inhibition is significant in the context of neurodegenerative diseases where AChE plays a pivotal role .
In Vitro Studies
In a study examining the cytotoxic effects of various compounds on cancer cell lines, N-((1R,4R)-4-((4,6-dimethylpyrimidin-2-yl)oxy)cyclohexyl)-5-methylisoxazole-4-carboxamide was found to have an IC50 value significantly lower than many standard chemotherapeutic agents, indicating potent activity against resistant cancer cells .
In Vivo Studies
Animal models have been utilized to assess the therapeutic potential of this compound. In K-Ras transgenic mice models, treatment with N-((1R,4R)-4-((4,6-dimethylpyrimidin-2-yl)oxy)cyclohexyl)-5-methylisoxazole-4-carboxamide resulted in reduced tumor burden and improved survival rates compared to control groups .
Summary Table of Biological Activities
| Activity Type | Mechanism | Findings |
|---|---|---|
| Anticancer | Inhibition of tumor cell proliferation | Significant growth inhibition in various cancer lines |
| Anti-inflammatory | Reduction of inflammatory cytokines | Decreased levels of TNF-alpha and IL-6 in vitro |
| Enzyme inhibition | AChE inhibition | Effective against AChE with potential neuroprotective effects |
相似化合物的比较
Comparison with Structurally Similar Compounds
Heterocyclic Core Comparison
The 5-methylisoxazole-4-carboxamide moiety differentiates this compound from pyrazole-carboximidamide derivatives (e.g., compounds 1–11 in ), which feature a pyrazole ring instead of isoxazole. Pyrazole derivatives are often explored for antidiabetic or anti-inflammatory properties, whereas isoxazoles are associated with metabolic stability and bioavailability in drug design .
Cyclohexyl Linker and Stereochemistry
The (1r,4r)-cyclohexyl linker is structurally analogous to intermediates in (e.g., compounds 284 and 285), which utilize cyclohexyl-piperazine systems. Stereochemical rigidity in the (1r,4r)-configuration may enhance binding specificity compared to flexible or S-configured analogs .
Pyrimidinyloxy Substituent
The 4,6-dimethylpyrimidin-2-yloxy group shares similarities with pyrimidinone derivatives in (e.g., compound 4i). Pyrimidine derivatives are often key pharmacophores in antiviral or anticancer agents. The methyl groups at positions 4 and 6 may enhance lipophilicity, contrasting with electron-withdrawing groups (e.g., chlorine or nitro) in ’s pyrazole derivatives, which could influence reactivity or metabolic pathways .
Data Tables
Table 1: Structural Comparison of Key Compounds
Research Findings and Limitations
- Structural Advantages : The target compound’s combination of isoxazole and dimethylpyrimidine may offer improved metabolic stability compared to pyrazole analogs (), though direct comparative data are lacking.
- Synthetic Challenges : The stereospecific (1r,4r)-cyclohexyl linker likely requires chiral resolution or asymmetric synthesis, contrasting with the racemic mixtures reported in .
- Biological Relevance : While pyrimidine derivatives in exhibit antimicrobial activity, the dimethylpyrimidinyloxy group in the target compound could shift activity toward kinase targets, as seen in similar isoxazole-based inhibitors .
常见问题
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
